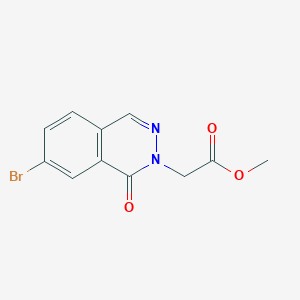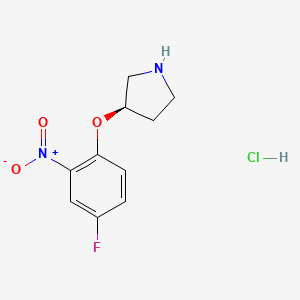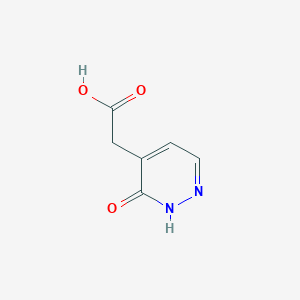
(1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Cancer Activity
A significant application of compounds structurally related to (1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is in anti-cancer research. A study synthesized indole-containing pyrazole analogs, demonstrating remarkable cytotoxic activities against various cancer types including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. These compounds showed a higher range of cancer cell growth inhibition compared to imatinib, a standard reference, particularly against leukemia cells (Khalilullah et al., 2022).
Potential Antitumor Activity
Another research direction involves the development of new indole derivatives containing pyrazoles with potential antitumor activity. These derivatives were synthesized and tested for tumor cell-growth inhibition, highlighting their potential as antitumor agents (Farghaly, 2010).
Molecular Structure Analysis
Studies have also focused on synthesizing and characterizing the molecular structures of related compounds. For instance, a pyrazolyl-triazolyl methanone compound was synthesized, and its structure identified through X-ray diffraction, providing insights into the chemical structure and properties of similar compounds (Cao et al., 2010).
Inhibitors of Fructose-1,6-bisphosphatase
Compounds in this chemical class have been screened for their inhibitory effects on fructose-1,6-bisphosphatase (FBPase), a key enzyme in the regulation of glucose metabolism. This screening identified potent inhibitor lead compounds, providing a foundation for developing new treatments for disorders related to glucose metabolism (Rudnitskaya et al., 2009).
Central Nervous System Depressants
Some derivatives have been synthesized and evaluated for their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. These compounds also showed potential antipsychotic effects, expanding the therapeutic applications of this chemical class (Butler et al., 1984).
Antimicrobial Activity
Synthesizing and testing these compounds for antimicrobial activity has been a significant area of research. New derivatives were developed and showed good activity against various pathogens, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests their potential use in treating microbial infections (Kumar et al., 2012).
特性
IUPAC Name |
1H-indol-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-25-12-18(11-24-25)20-14-26(13-17-4-2-3-5-19(17)20)22(27)16-6-7-21-15(10-16)8-9-23-21/h2-12,20,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYNONCXCMILJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)
![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)
![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)


![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)
![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)




![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)
